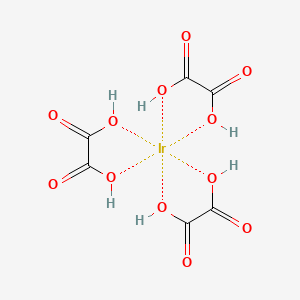
Butane, 2-azido-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 2-azido-2-methyl- is an organic compound with the molecular formula C5H11N3 It is a derivative of butane, where one of the hydrogen atoms is replaced by an azido group (-N3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert a 2-amino precursor to the corresponding azido compound . This reaction is carried out under mild conditions and is known for its high efficiency and yield.
Industrial Production Methods
Industrial production of Butane, 2-azido-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The scalability of the diazotransfer reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Butane, 2-azido-2-methyl- undergoes various chemical reactions, including:
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin hydrides, tris(trimethylsilyl)silane.
Cycloaddition Reagents: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Corresponding amine derivatives.
Cycloaddition: 1,2,3-triazoles.
Substitution: Various substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
Butane, 2-azido-2-methyl- has several applications in scientific research:
Chemical Biology: Used as a bioorthogonal reporter moiety for site-specific labeling and functionalization of biomolecules.
Materials Science: Employed as a cross-linker in the synthesis of polymers and other materials.
Medicinal Chemistry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Wirkmechanismus
The mechanism of action of Butane, 2-azido-2-methyl- involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the presence of specific reagents and catalysts, which enable the compound to exert its effects in different chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Butane, 2-azido-2-methyl- is unique due to its specific structure and reactivity. The presence of the azido group at the 2-position of the butane backbone imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its utility in bioorthogonal chemistry set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
32872-42-7 |
|---|---|
Molekularformel |
C5H11N3 |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
2-azido-2-methylbutane |
InChI |
InChI=1S/C5H11N3/c1-4-5(2,3)7-8-6/h4H2,1-3H3 |
InChI-Schlüssel |
KWVKGEZVTBSPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)




![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)




